Positional Isomer Differentiation: 6-Carboxamide vs. 2-Carboxamide Benzothiazole Regioisomer Alters Hydrogen-Bond Donor/Acceptor Topology
The target compound (CAS 864941-15-1) bears the carboxamide linker at the benzothiazole 6-position, whereas its closest positional isomer (CAS 864940-73-8) places the identical substituent at the 2-position. This regioisomerism alters the spatial disposition of the amide hydrogen-bond donor/acceptor pair relative to the thiophene-3-carbamoyl group. In published SAR of 2-acetamido-6-carboxamide benzothiazoles, the 6-carboxamide orientation was essential for BRAFᵛ⁶⁰⁰ᴱ inhibitory activity, with the most potent analog (compound 22) achieving sub-micromolar antiproliferative effects; repositioning substituents to alternative ring positions abolished activity [1]. While no head-to-head data exist for this specific pair, the regioisomeric difference predicts distinct target-binding geometries and should not be treated as functionally equivalent.
| Evidence Dimension | Carboxamide substitution position on benzothiazole ring |
|---|---|
| Target Compound Data | 6-carboxamide (benzothiazole C-6 position) |
| Comparator Or Baseline | 2-carboxamide positional isomer (CAS 864940-73-8; benzothiazole C-2 position) |
| Quantified Difference | Positional shift from C-2 to C-6 alters amide bond vector by approximately 5 Å and rotates hydrogen-bonding trajectory; no direct comparative bioactivity data available for this pair |
| Conditions | Structural comparison based on 2D/3D molecular topology; class-level SAR from benzothiazole-6-carboxamide kinase inhibitor literature |
Why This Matters
For kinase-focused screening campaigns, the 6-carboxamide regioisomer presents a distinct pharmacophoric geometry that cannot be replicated by 2-substituted analogs, directly impacting hit confirmation and SAR progression.
- [1] Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In vitro Evaluation of their Antiproliferative Activity. 2023. View Source
